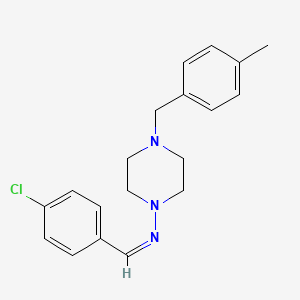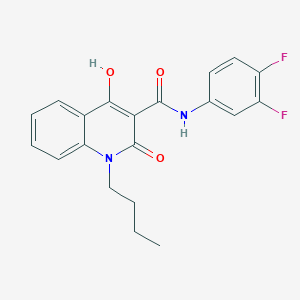
N-(2-furylmethylene)-4-(4-methylbenzyl)-1-piperazinamine
Descripción general
Descripción
N-(2-furylmethylene)-4-(4-methylbenzyl)-1-piperazinamine, also known as FMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FMP is a piperazine derivative and has been studied for its ability to modulate various biological processes.
Mecanismo De Acción
The mechanism of action of N-(2-furylmethylene)-4-(4-methylbenzyl)-1-piperazinamine is not fully understood, but it is thought to involve the modulation of ion channel activity. This compound has been shown to inhibit the activity of the Kv1.5 channel by binding to a specific site on the channel. This results in a decrease in the flow of potassium ions, which can lead to changes in cardiac function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to modulate ion channel activity, this compound has been shown to have anti-inflammatory properties. This compound has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-furylmethylene)-4-(4-methylbenzyl)-1-piperazinamine in laboratory experiments is that it is relatively easy to synthesize and purify. This compound has also been shown to be stable under a variety of conditions, which makes it a useful tool for studying ion channel activity. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of future directions for research on N-(2-furylmethylene)-4-(4-methylbenzyl)-1-piperazinamine. One area of research could focus on further elucidating the mechanism of action of this compound. This could involve using structural biology techniques to determine the precise binding site of this compound on ion channels. Another area of research could focus on the potential therapeutic applications of this compound. For example, this compound could be further studied as a treatment for cardiac arrhythmias or as an anticancer agent.
Aplicaciones Científicas De Investigación
N-(2-furylmethylene)-4-(4-methylbenzyl)-1-piperazinamine has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the ability of this compound to modulate the activity of various ion channels. This compound has been shown to inhibit the activity of the Kv1.5 channel, which is involved in the regulation of cardiac function. This suggests that this compound may have potential as a treatment for cardiac arrhythmias.
Propiedades
IUPAC Name |
(Z)-1-(furan-2-yl)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-15-4-6-16(7-5-15)14-19-8-10-20(11-9-19)18-13-17-3-2-12-21-17/h2-7,12-13H,8-11,14H2,1H3/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQVDROTNWCOAX-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C\C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




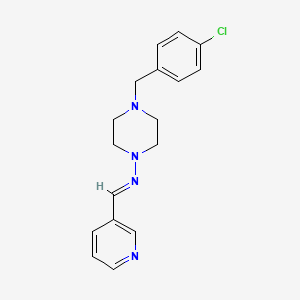
![N'-{[(4-chlorophenyl)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B3890055.png)
![4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B3890056.png)
![methyl 4-{2-[(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B3890062.png)
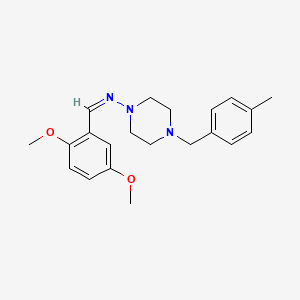
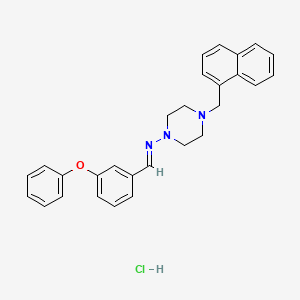




![N'-{[(4-chlorophenyl)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B3890102.png)
